molecular formula C14H18ClNO4S B6481760 4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide CAS No. 899734-06-6

4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide

Cat. No.: B6481760
CAS No.: 899734-06-6
M. Wt: 331.8 g/mol
InChI Key: AFGFRPPNSBBFFV-UHFFFAOYSA-N
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Description

4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a benzene ring substituted with a chloro group and a sulfonamide group, which is further connected to a spirocyclic dioxane moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it of interest in various fields of research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic dioxane moiety can be synthesized through a cyclization reaction involving a diol and an appropriate aldehyde or ketone under acidic conditions.

    Sulfonamide Formation: The spirocyclic intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group on the benzene ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be involved in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide linkage can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: Products include amines or thiols.

    Hydrolysis: Products include sulfonic acids and corresponding amines.

Scientific Research Applications

4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.

    Medicine: Explored for its therapeutic potential, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide exerts its effects depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic natural substrates or inhibitors, while the spirocyclic structure provides steric hindrance, enhancing selectivity.

    Chemical Reactivity: The chloro group can participate in nucleophilic substitution reactions, while the sulfonamide group can undergo redox reactions, influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(methyl)benzene-1-sulfonamide: Lacks the spirocyclic structure, making it less sterically hindered.

    N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide: Lacks the chloro group, affecting its reactivity and potential biological activity.

    4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-carboxamide: Contains a carboxamide group instead of a sulfonamide, altering its chemical properties and biological interactions.

Uniqueness

The unique combination of a chloro-substituted benzene ring, a sulfonamide group, and a spirocyclic dioxane moiety in 4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of reactivity, stability, and potential bioactivity that is not commonly found in simpler analogs.

Properties

IUPAC Name

4-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c15-11-3-5-13(6-4-11)21(17,18)16-9-12-10-19-14(20-12)7-1-2-8-14/h3-6,12,16H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGFRPPNSBBFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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